![molecular formula C21H30ClN5O2 B15291792 Buspirone Hydrochloride Imp. I (EP); Buspirone Imp. I (EP); 8-[4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione; Buspirone Hydrochloride Impurity I; Buspirone Impurity I; 5-Chloro Buspirone](/img/structure/B15291792.png)
Buspirone Hydrochloride Imp. I (EP); Buspirone Imp. I (EP); 8-[4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione; Buspirone Hydrochloride Impurity I; Buspirone Impurity I; 5-Chloro Buspirone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro Buspirone is a derivative of Buspirone, an anxiolytic agent primarily used to treat anxiety disorders. Buspirone is known for its unique structure and pharmacological profile, which distinguishes it from other anxiolytic drugs like benzodiazepines and barbiturates . The addition of a chlorine atom to the Buspirone molecule results in 5-Chloro Buspirone, which may exhibit different pharmacological properties and applications.
Preparation Methods
The synthesis of 5-Chloro Buspirone involves several steps, starting with the preparation of the Buspirone core structure. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions . . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
5-Chloro Buspirone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 5-Chloro Buspirone may yield hydroxylated derivatives, while reduction may produce dechlorinated products.
Scientific Research Applications
5-Chloro Buspirone has several scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other compounds and studying reaction mechanisms.
Biology: It is used to investigate the effects of chlorine substitution on the biological activity of Buspirone.
Medicine: It is studied for its potential therapeutic effects, particularly in treating anxiety and depression.
Industry: It is used in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro Buspirone is similar to that of Buspirone. It acts as a partial agonist at serotonin 5-HT1A receptors, modulating serotonin activity in the brain . This interaction helps restore the balance of serotonin, reducing anxiety and promoting a sense of calm . The molecular targets and pathways involved include the serotonergic system and the hypothalamic-pituitary-adrenal axis.
Comparison with Similar Compounds
5-Chloro Buspirone can be compared with other similar compounds, such as:
Buspirone: The parent compound, known for its anxiolytic effects.
Xanax (Alprazolam): A benzodiazepine used to treat anxiety and panic disorders.
Clonazepam: Another benzodiazepine used for anxiety and seizure disorders.
The uniqueness of 5-Chloro Buspirone lies in its chlorine substitution, which may alter its pharmacological properties and therapeutic potential compared to its parent compound and other anxiolytics.
Properties
Molecular Formula |
C21H30ClN5O2 |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
8-[4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C21H30ClN5O2/c22-17-15-23-20(24-16-17)26-11-9-25(10-12-26)7-3-4-8-27-18(28)13-21(14-19(27)29)5-1-2-6-21/h15-16H,1-14H2 |
InChI Key |
IPKKCBWQMPTCKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=C(C=N4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


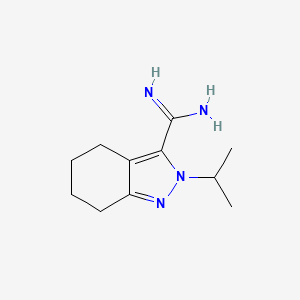

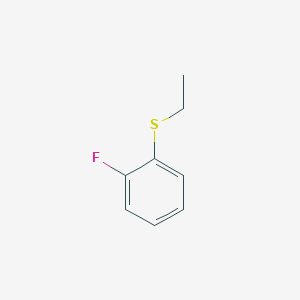
![1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B15291734.png)

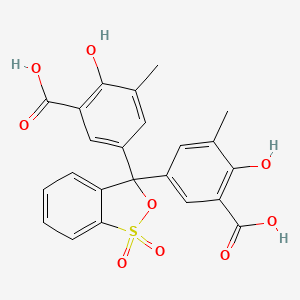
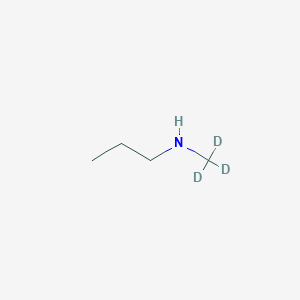
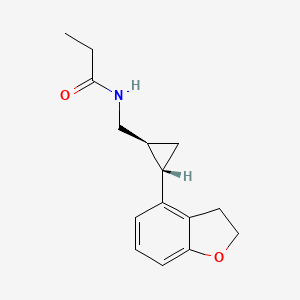
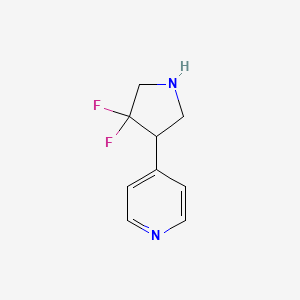
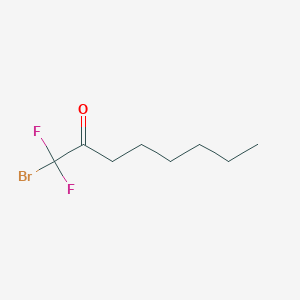
![8-Methoxy-3-[(1E)-3-(2-methoxyphenyl)-3-oxo-1-propen-1-yl]-2(1H)-quinolinone](/img/structure/B15291777.png)
![2-[3-(5-Methylfuran-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B15291782.png)
![2,2,2-Trifluoro-1-[2-fluoro-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B15291800.png)
![(2S,3S,4S)-2-cyano-3-[4-[2-(3-fluorophenyl)ethynyl]phenyl]-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide](/img/structure/B15291804.png)
